molecular formula C10H9FO3 B1302165 4-(3-Fluorophenyl)-4-oxobutanoic acid CAS No. 69797-46-2

4-(3-Fluorophenyl)-4-oxobutanoic acid

Cat. No.: B1302165
CAS No.: 69797-46-2
M. Wt: 196.17 g/mol
InChI Key: HHVYNFFVNGZSNG-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-4-oxobutanoic acid is an organic compound that features a fluorinated phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethyl acetoacetate.

    Knoevenagel Condensation: The 3-fluorobenzaldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form ethyl 4-(3-fluorophenyl)-4-oxobutanoate.

    Hydrolysis: The ester group in ethyl 4-(3-fluorophenyl)-4-oxobutanoate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: this compound can be converted to 4-(3-fluorophenyl)butanoic acid.

    Reduction: The reduction product is 4-(3-fluorophenyl)-4-hydroxybutanoic acid.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorophenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong interactions with target proteins. This can lead to inhibition or modulation of enzyme activity and receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-4-oxobutanoic acid: Similar structure but with the fluorine atom in the para position.

    4-(3-Chlorophenyl)-4-oxobutanoic acid: Similar structure with a chlorine atom instead of fluorine.

    4-(3-Methylphenyl)-4-oxobutanoic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

4-(3-Fluorophenyl)-4-oxobutanoic acid is unique due to the presence of the fluorine atom in the meta position, which influences its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size contribute to the compound’s stability and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYNFFVNGZSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374650
Record name 4-(3-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69797-46-2
Record name 4-(3-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69797-46-2
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